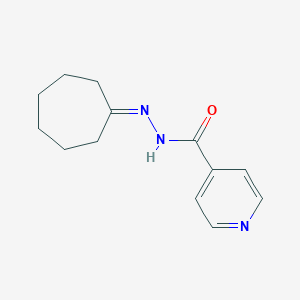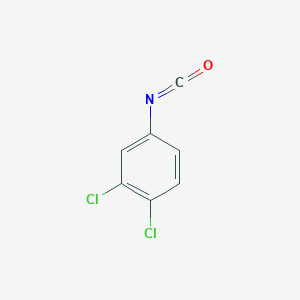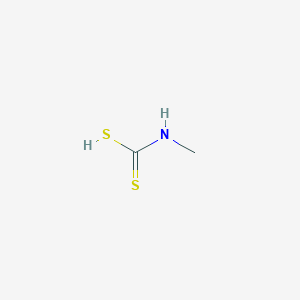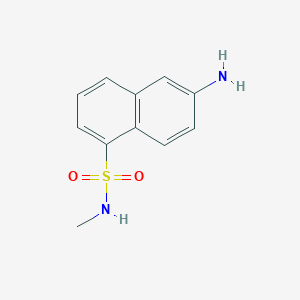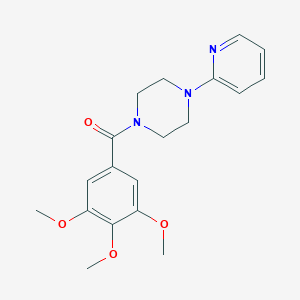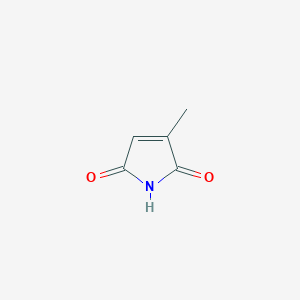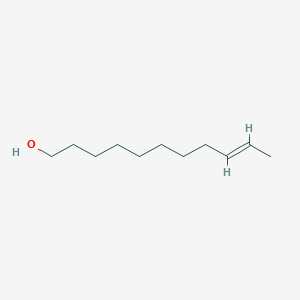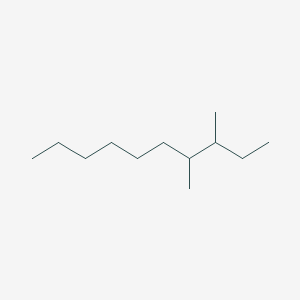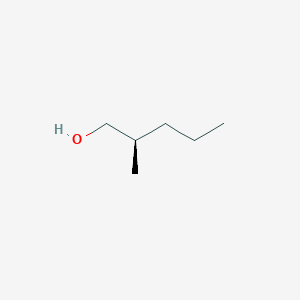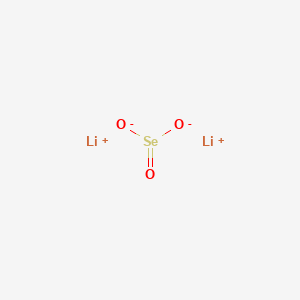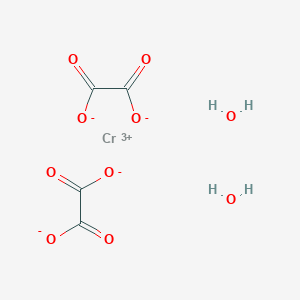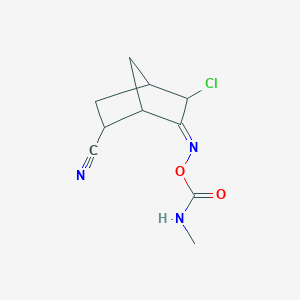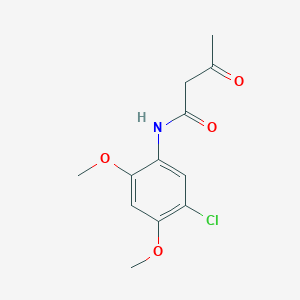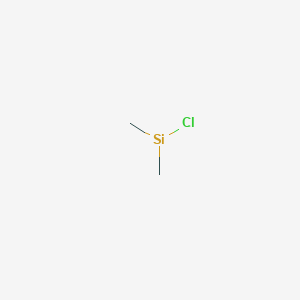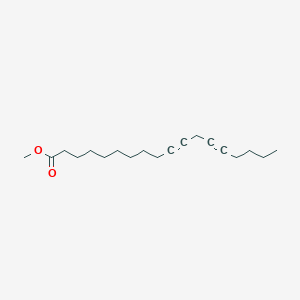
Methyl 10,13-octadecadiynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10,13-octadecadiynoate, also known as methyl linoleate, is a naturally occurring fatty acid ester derived from linoleic acid. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl 10,13-octadecadiynoate linoleate is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, cancer, and lipid metabolism. Methyl linoleate has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Methyl linoleate has been shown to have various biochemical and physiological effects. It has been shown to modulate lipid metabolism by stimulating lipase and phospholipase A2 activity. It has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. Methyl linoleate has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl linoleate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It can be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating potential therapeutic applications.
However, there are also limitations to using Methyl 10,13-octadecadiynoate linoleate in lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its effects in animal models. It can also be difficult to control the concentration of Methyl 10,13-octadecadiynoate linoleate in vivo, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 10,13-octadecadiynoate linoleate. One potential area of research is investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. Another area of research is investigating its mechanism of action and the signaling pathways involved in its effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the product.
Synthesemethoden
Methyl linoleate can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of Methyl 10,13-octadecadiynoate linoleate has been extensively studied, and various methods have been developed to optimize the reaction conditions and improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Methyl linoleate has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It can also be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
18202-24-9 |
|---|---|
Produktname |
Methyl 10,13-octadecadiynoate |
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl octadeca-10,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3 |
InChI-Schlüssel |
PCBPPTPURTWNQO-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
Andere CAS-Nummern |
18202-24-9 |
Synonyme |
10,13-Octadecadiynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



